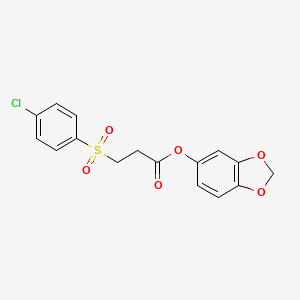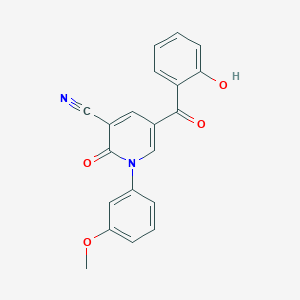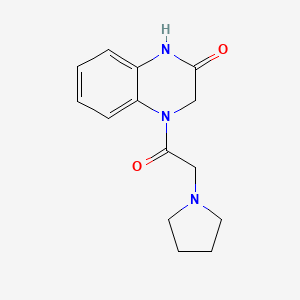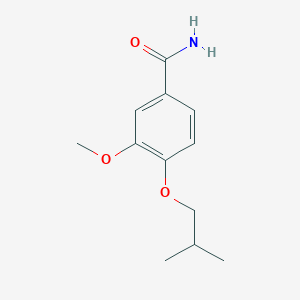
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate (BCSP) is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. BCSP belongs to the class of sulfonyl-containing compounds, which have been shown to exhibit a wide range of biological activities. The purpose of
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate is not fully understood, but it is thought to involve the binding of this compound to specific targets such as enzymes or receptors. This binding may result in the inhibition of the target's activity, leading to the observed biological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This compound has also been shown to inhibit the uptake of serotonin by the serotonin transporter, leading to an increase in the concentration of serotonin in the synaptic cleft and potentially affecting mood and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate in lab experiments is its specificity for certain targets such as carbonic anhydrase and the serotonin transporter. This specificity allows for more targeted investigations into the role of these targets in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for the use of 1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate in scientific research. One potential direction is the investigation of this compound as a potential therapeutic agent for the treatment of conditions such as anxiety and depression. Another potential direction is the investigation of this compound as a tool for the study of carbonic anhydrase and its role in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. This compound has been shown to exhibit a range of biochemical and physiological effects, and has potential as a therapeutic agent for the treatment of various conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Synthesis Methods
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate can be synthesized using a multi-step process involving the reaction of 3-(4-chlorophenyl)sulfonylpropanoic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
1,3-Benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate has been used in scientific research as a pharmacological tool to investigate its potential use as an inhibitor of certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to have potential as an inhibitor of the serotonin transporter, which is involved in the regulation of mood and anxiety.
properties
IUPAC Name |
1,3-benzodioxol-5-yl 3-(4-chlorophenyl)sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO6S/c17-11-1-4-13(5-2-11)24(19,20)8-7-16(18)23-12-3-6-14-15(9-12)22-10-21-14/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCPAFXYLLXVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)

![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)

![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)





